![molecular formula C14H23NO2 B14211091 4-[4-(tert-Butylamino)butyl]benzene-1,2-diol CAS No. 522633-47-2](/img/structure/B14211091.png)
4-[4-(tert-Butylamino)butyl]benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(tert-Butylamino)butyl]benzene-1,2-diol is an organic compound with the molecular formula C14H23NO2 It is a derivative of benzene, featuring a tert-butylamino group and a butyl chain attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(tert-Butylamino)butyl]benzene-1,2-diol typically involves the reaction of 4-(tert-butylamino)butyl chloride with catechol (benzene-1,2-diol) under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by the catechol moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(tert-Butylamino)butyl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to corresponding hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and reduced derivatives.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
4-[4-(tert-Butylamino)butyl]benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[4-(tert-Butylamino)butyl]benzene-1,2-diol involves its interaction with specific molecular targets. The tert-butylamino group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The benzene ring provides a hydrophobic core that can interact with lipid membranes and other hydrophobic environments.
Comparación Con Compuestos Similares
Similar Compounds
4-(tert-Butyl)benzene-1,2-diol: Similar structure but lacks the butylamino group.
4-(4-aminobutyl)benzene-1,2-diol: Similar structure but with an amino group instead of a tert-butylamino group.
Uniqueness
4-[4-(tert-Butylamino)butyl]benzene-1,2-diol is unique due to the presence of both the tert-butylamino group and the butyl chain, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications and research studies.
Propiedades
Número CAS |
522633-47-2 |
|---|---|
Fórmula molecular |
C14H23NO2 |
Peso molecular |
237.34 g/mol |
Nombre IUPAC |
4-[4-(tert-butylamino)butyl]benzene-1,2-diol |
InChI |
InChI=1S/C14H23NO2/c1-14(2,3)15-9-5-4-6-11-7-8-12(16)13(17)10-11/h7-8,10,15-17H,4-6,9H2,1-3H3 |
Clave InChI |
LCZOJELIGABBRA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCCCCC1=CC(=C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


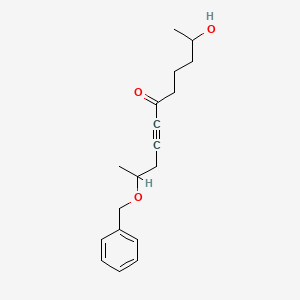
![1,1',1''-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-bromohexyl)oxy]benzene}](/img/structure/B14211013.png)
![2-[4-(4-Ethenylphenyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14211017.png)
![1-Dodecanaminium, N-[(heptyloxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14211036.png)
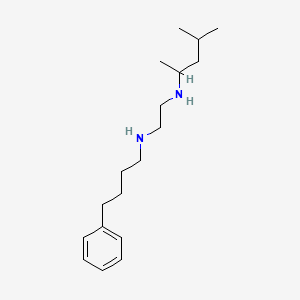

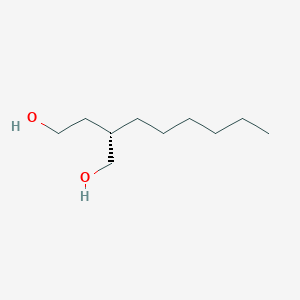
![4-{[(4-Methoxyphenyl)methyl]amino}quinazoline-2-carboxylic acid](/img/structure/B14211047.png)
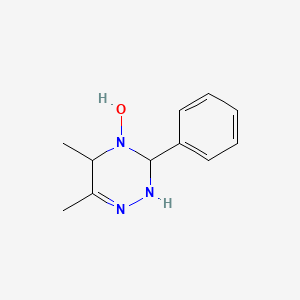
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B14211053.png)
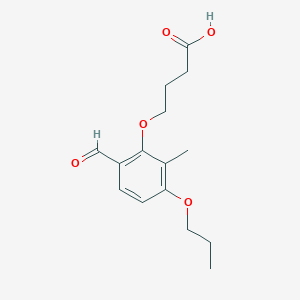
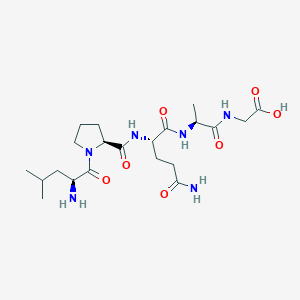
![Ethyl 5-{[(3-bromophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B14211073.png)
![N'-(3,3-diphenylpropyl)-N-[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14211085.png)
